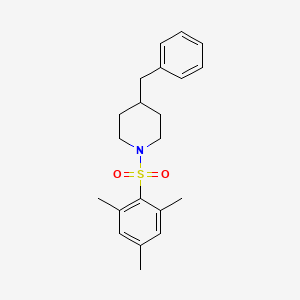

4-Benzyl-1-(mesitylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

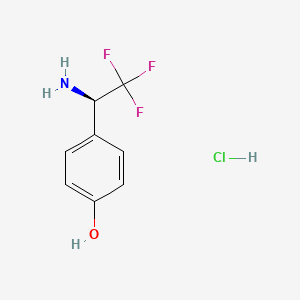

The compound "4-Benzyl-1-(mesitylsulfonyl)piperidine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their wide range of biological activities and applications in pharmaceutical chemistry. The benzyl group attached to the nitrogen of the piperidine ring and the mesitylsulfonyl group at the 1-position indicate that this compound could be of interest in the synthesis of biologically active molecules or as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related piperidine derivatives involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method includes the condensation of piperidin-4-yl-diphenyl-methanol with sulfonyl chlorides . These methods indicate that the synthesis of "this compound" would likely follow a similar pathway, involving the attachment of the benzyl group to the nitrogen of the piperidine ring and subsequent sulfonation at the 1-position.

Molecular Structure Analysis

X-ray crystallography studies of similar compounds reveal that the piperidine ring typically adopts a chair conformation, which is the most stable conformation for six-membered rings due to minimal steric strain . The geometry around the sulfur atom in the sulfonyl group is distorted tetrahedral, which is common for sulfonamide derivatives. These structural features are crucial for the biological activity and reactivity of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions where the piperidine nitrogen can act as a nucleophile . The presence of the sulfonyl group can also lead to further functionalization through reactions with nucleophiles. The benzyl group can participate in electrophilic aromatic substitution reactions, potentially leading to further derivatization of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by the presence of the benzyl and mesitylsulfonyl groups. These groups can affect the compound's solubility, boiling point, melting point, and overall reactivity. The crystallographic data of similar compounds suggest that these molecules can crystallize in various space groups with specific cell parameters, which can be important for the purification and characterization of the compound .

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 4-Benzyl-1-(mesitylsulfonyl)piperidine is the monoamine neurotransmitter system . It acts as a monoamine releasing agent with a selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . These neurotransmitters play crucial roles in regulating mood, attention, and energy levels.

Mode of Action

This compound interacts with its targets by increasing the release of monoamines, specifically dopamine, norepinephrine, and to a lesser extent, serotonin . This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmission .

Biochemical Pathways

The compound affects the monoaminergic pathways, specifically the dopaminergic and noradrenergic pathways . The increased release of dopamine and norepinephrine can lead to downstream effects such as heightened alertness, increased energy, and potential mood elevation.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve increased monoaminergic neurotransmission . This can lead to physiological effects such as increased alertness and energy.

Propriétés

IUPAC Name |

4-benzyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2S/c1-16-13-17(2)21(18(3)14-16)25(23,24)22-11-9-20(10-12-22)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZZDMDECOPQLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)

![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)

![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B3010231.png)

![2-{[1-(4-Chlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3010237.png)

![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)

![3-(Triazol-1-ylmethyl)-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B3010243.png)